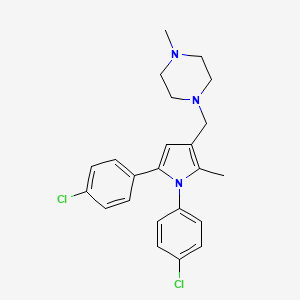

BM212

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25Cl2N3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZIODCWLMCMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146204-42-4 | |

| Record name | BM 212 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146204424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BM-212 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9HSU4GZWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Antimicrobial Action of BM-212: A Technical Guide

Disclaimer: The compound BM-212 is not recognized in scientific literature as a herbicide. Extensive research has characterized BM-212 as a potent antimycobacterial and antifungal agent. This guide provides an in-depth overview of its mechanism of action in these contexts, intended for researchers, scientists, and drug development professionals.

Executive Summary

BM-212, a 1,5-diarylpyrrole derivative, has demonstrated significant bactericidal activity against various mycobacterial species, including multidrug-resistant strains of Mycobacterium tuberculosis, and notable antifungal properties. The primary mechanism of its antimycobacterial action is the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for the biosynthesis of the mycobacterial outer membrane. Additionally, evidence suggests that BM-212 may have multiple cellular targets, including the transcriptional regulator EthR2. This guide synthesizes the current understanding of BM-212's mechanism of action, supported by quantitative data and detailed experimental protocols.

Quantitative Data: Antimycobacterial Activity of BM-212

The efficacy of BM-212 has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a range of mycobacterial species.

| Mycobacterium Species | Strain(s) | MIC Range (µg/mL) | Reference |

| M. tuberculosis | CIP6431, CIP103471, CIP6425, and 19 clinical strains | 0.7 - 6.2 | [1] |

| M. tuberculosis (intramacrophagic) | U937 human histiocytic lymphoma cell line | 0.5 | [1] |

| M. fortuitum | CA10 and 8 clinical strains | 3.1 - 12.5 | [1] |

| M. smegmatis | CIP103599 and 6 clinical strains | 3.1 - 25 | [1] |

| M. kansasii | 4 clinical strains | 3.1 - 6.2 | [1] |

| M. avium | CIP103317 and 14 clinical strains | 0.4 - 3.1 | [1] |

| M. gordonae | CIP6427 and 6 clinical strains | 6.2 - >100 | [1] |

| M. marinum | CIP6423 | 100 | [1] |

| Drug-Resistant M. tuberculosis | Various clinical isolates | 0.7 - 1.5 | [1] |

Core Mechanism of Action: Inhibition of MmpL3

The primary molecular target of BM-212 in mycobacteria is the MmpL3 protein.[1] MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are fundamental components of the protective mycobacterial outer membrane.[2][3]

The proposed mechanism involves BM-212 directly binding to the MmpL3 transporter. This binding event is thought to induce a conformational change that disrupts the proton motive force, which energizes the transport process, thereby blocking the translocation of TMM across the inner membrane.[4] This inhibition leads to an accumulation of TMM precursors within the cytoplasm and a depletion of mycolic acids in the cell wall, ultimately resulting in cell death.[4]

Secondary Target: EthR2

Recent studies have suggested that BM-212 may have multiple cellular targets. One such identified target is EthR2 (Rv0078), a transcriptional repressor.[4][5] Chemoproteomic profiling using bead-immobilized BM-212 analogs identified EthR2 as a binding partner.[4][5][6] This interaction was further confirmed through in vitro tryptophan fluorescence quenching assays.[4][5][6] The biological consequence of BM-212 binding to EthR2 and its contribution to the overall antimycobacterial effect are still under investigation.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against mycobacteria.

Materials:

-

Mycobacterial culture in logarithmic growth phase.

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

-

Sterile 96-well U-shaped microtiter plates.

-

BM-212 stock solution (dissolved in an appropriate solvent, e.g., DMSO).

-

Sterile saline with Tween 80.

-

Glass beads.

-

McFarland 0.5 turbidity standard.

-

Spectrophotometer.

Procedure:

-

Inoculum Preparation:

-

Scrape mycobacterial colonies from a solid medium and transfer them to a tube containing sterile saline with Tween 80 and glass beads.

-

Vortex for 30-60 seconds to create a homogenous suspension.

-

Allow the suspension to settle for 15-30 minutes to let larger clumps sediment.

-

Adjust the turbidity of the supernatant to match a McFarland 0.5 standard using a spectrophotometer. This corresponds to approximately 1 x 107 to 1 x 108 CFU/mL.

-

Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1 x 105 CFU/mL.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of the BM-212 stock solution in Middlebrook 7H9 broth directly in the 96-well microtiter plate. Each well should contain 100 µL of the drug dilution.

-

-

Inoculation:

-

Add 100 µL of the prepared mycobacterial inoculum to each well containing the drug dilutions.

-

Include a drug-free well as a positive control for growth and a well with only broth as a negative control for sterility.

-

-

Incubation:

-

Seal the plate and incubate at 37°C.

-

-

Reading and Interpretation:

Tryptophan Fluorescence Quenching Assay for EthR2 Binding

This biophysical assay is used to confirm the direct binding of a ligand (BM-212) to a protein (EthR2) by measuring changes in the intrinsic fluorescence of tryptophan residues in the protein.

Materials:

-

Purified EthR2 protein.

-

BM-212 solution of known concentration.

-

Appropriate buffer solution.

-

Fluorometer.

Procedure:

-

Sample Preparation:

-

Fluorescence Measurement:

-

Place the EthR2 solution in a quartz cuvette.

-

Set the fluorometer to excite the sample at 295 nm (to selectively excite tryptophan residues) and record the emission spectrum, typically from 300 to 400 nm. The emission maximum for tryptophan is around 355 nm.[4]

-

Sequentially add aliquots of the BM-212 solutions to the EthR2 solution in the cuvette.

-

After each addition, mix gently and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

A decrease in the fluorescence intensity (quenching) upon the addition of BM-212 indicates a change in the local environment of the tryptophan residues, suggesting ligand binding.

-

The binding affinity (dissociation constant, Kd) can be calculated by fitting the fluorescence quenching data to an appropriate binding model.

-

Conclusion

BM-212 is a promising antimycobacterial agent with a well-defined primary mechanism of action involving the inhibition of the MmpL3 transporter, a critical component in the biosynthesis of the mycobacterial cell wall. The potential for multiple targets, such as EthR2, warrants further investigation to fully elucidate its complete pharmacological profile. The methodologies outlined in this guide provide a framework for the continued study and development of BM-212 and other novel antimycobacterial compounds.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The multi-target aspect of an MmpL3 inhibitor: The this compound series of compounds bind EthR2, a transcriptional regulator of ethionamide activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Weed Management: The Discovery of Pyrimidine Carboxamide Herbicides

A comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of a novel class of herbicides poised to address the growing challenge of weed resistance.

The relentless evolution of herbicide-resistant weeds poses a significant threat to global food security. In response, researchers have intensified their efforts to discover new herbicidal scaffolds with novel modes of action. Among the most promising of these are the pyrimidine carboxamides, a class of compounds demonstrating potent herbicidal activity against a range of economically important weeds. This technical guide provides an in-depth exploration of the discovery and development of pyrimidine carboxamide herbicides, with a focus on their chemical synthesis, diverse mechanisms of action, and the critical structure-activity relationships that govern their efficacy.

A New Generation of Herbicidal Molecules: Synthesis and Chemical Diversity

The journey to develop effective pyrimidine carboxamide herbicides begins with innovative synthetic strategies. Researchers have successfully devised multiple pathways to create a diverse library of these compounds, enabling the exploration of their herbicidal potential.

A key approach involves the synthesis of pyrido[2,3-d]pyrimidine derivatives. The general synthetic route is outlined in Figure 1. The process typically starts with the reaction of a substituted aminopyridine with a dicarbonyl compound to form the core pyrimidine ring structure. Subsequent modifications, such as the introduction of various carboxamide moieties, are then carried out to generate a range of analogs for biological screening.[1] The characterization of these novel compounds is rigorously performed using techniques such as 1H NMR and high-resolution mass spectrometry to confirm their molecular structures.[1]

Another significant class of pyrimidine-based herbicides is the pyrimidine-biphenyl (PMB) group. These are often synthesized via a one-step Suzuki-Miyaura cross-coupling reaction, which has proven to be an efficient method for creating these complex molecules.[2] This reaction allows for the strategic combination of different pyrimidine and biphenyl fragments, facilitating the rapid generation of diverse chemical entities for structure-activity relationship studies.[2][3]

Furthermore, an efficient and straightforward method for the synthesis of pyrimidine-5-carboxamides has been developed using a UO2(NO3)2.6H2O catalyst, which can be performed under both conventional heating and microwave irradiation.[4] This versatility in synthetic methodology accelerates the discovery and optimization process.

Unraveling the Mechanisms of Action: Diverse Molecular Targets

A critical aspect of the discovery of pyrimidine carboxamide herbicides is the identification of their molecular targets within the plant. Encouragingly, this class of compounds has been found to inhibit multiple, distinct enzymes essential for plant growth, offering new tools to combat resistance to existing herbicides.

Inhibition of Protoporphyrinogen Oxidase (PPO)

Certain pyrido[2,3-d]pyrimidine compounds have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen. This highly reactive oxygen species causes rapid lipid peroxidation of cell membranes, leading to electrolyte leakage and ultimately, cell death.[1] The herbicidal effect of these PPO-inhibiting pyrimidine carboxamides is often visually apparent as rapid bleaching and necrosis of plant tissues.

Inhibition of Acetohydroxyacid Synthase (AHAS)

A distinct class of lipophilic pyrimidine-biphenyl (PMB) herbicides has been shown to target acetohydroxyacid synthase (AHAS).[2][3] AHAS is the first enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[3] By inhibiting AHAS, these herbicides starve the plant of these critical amino acids, leading to a cessation of growth and eventual death.[3] This mode of action is shared by several other successful herbicide families, but the novel chemical scaffold of the PMBs offers the potential to overcome existing resistance mechanisms.

A Novel Mode of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Perhaps the most groundbreaking discovery in this field is a new class of herbicides, exemplified by tetflupyrolimet, that acts by inhibiting dihydroorotate dehydrogenase (DHODH).[5][6] This enzyme catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, and other vital cellular components.[5][6] The identification of DHODH as a herbicidal target represents the first new mode of action discovered in over three decades, offering a powerful new tool for managing herbicide-resistant weeds.[5][6]

Structure-Activity Relationships: Designing More Potent Herbicides

The systematic evaluation of the relationship between the chemical structure of pyrimidine carboxamides and their herbicidal activity (Structure-Activity Relationship, SAR) is crucial for the design of more effective and selective herbicides.

For the PPO-inhibiting pyrido[2,3-d]pyrimidines, studies have shown that the nature and position of substituents on the pyrimidine and carboxamide moieties significantly influence their herbicidal potency.[1] Similarly, for the AHAS-inhibiting PMB herbicides, the specific substitutions on the biphenyl ring system have been found to be critical for potent activity against grass weeds.[2][3] Computational modeling and molecular docking studies have been instrumental in understanding the interactions between these herbicides and their target enzymes, guiding the rational design of more potent analogs.[1][2]

Quantitative Analysis of Herbicidal Activity

The efficacy of newly synthesized pyrimidine carboxamide herbicides is quantified through rigorous biological assays. The following tables summarize key data from these studies.

| Compound | Target Weed Species | Application Rate (g ai/ha) | Inhibition (%) | Reference |

| PMB Ica | Echinochloa crusgalli (Barnyardgrass) | 187.5 | ≥ 80 | [2][3] |

| PMB Ica | Digitaria sanguinalis (Large Crabgrass) | 187.5 | ≥ 80 | [2][3] |

| Various PMBs | Grass Weeds | 750 | 98-100 | [2][3] |

Table 1: Post-emergence Herbicidal Activity of Pyrimidine-Biphenyl (PMB) Herbicides.

Experimental Protocols: A Guide for Researchers

The following section provides an overview of the key experimental protocols used in the discovery and characterization of pyrimidine carboxamide herbicides.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A general procedure for the synthesis of pyrido[2,3-d]pyrimidine derivatives is as follows: A mixture of a substituted aminopyridine and a dicarbonyl compound in a suitable solvent is refluxed for a specified period. After cooling, the resulting solid is collected by filtration, washed, and purified by column chromatography on silica gel to yield the target compound.[1] The precise reaction conditions, including temperature and reaction time, are optimized for each specific derivative.[1]

Herbicide Bioassays

Herbicidal activity is assessed through standardized bioassays on various weed and crop species.[1][3]

Seedling Growth Assay:

-

Seeds of test plant species are surface-sterilized and placed on filter paper or in a suitable growth medium (e.g., agar) in petri dishes or multi-well plates.[1]

-

The growth medium is treated with a range of concentrations of the test compound.[1]

-

The plates are incubated under controlled conditions of light and temperature.[1][7]

-

After a set period, the germination rate, root length, and shoot length are measured and compared to untreated controls to determine the herbicidal effect.[7]

Whole-Plant Pot Assay:

-

Seedlings of the target weed species are transplanted into pots containing a standard potting mix.[7]

-

At a specific growth stage (e.g., two- to three-leaf stage), the plants are treated with the herbicide using a precision bench sprayer.[7]

-

The plants are then grown in a greenhouse under controlled conditions.[7]

-

After a specified period (e.g., 3-4 weeks), the herbicidal effect is visually assessed, and the number of surviving plants and their biomass are recorded.[7]

Enzyme Inhibition Assays

AHAS Inhibition Assay:

-

The AHAS enzyme is extracted and purified from a suitable plant source.

-

The enzyme is incubated with the test compound at various concentrations.[3]

-

The enzymatic reaction is initiated by the addition of the substrate (e.g., pyruvate).[3]

-

After a set incubation time, the reaction is stopped, and the amount of product formed is quantified spectrophotometrically at 525 nm after a color-forming reaction.[3]

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.[3]

Electrolyte Leakage Assay

This assay is used to assess membrane damage caused by PPO-inhibiting herbicides.

-

Leaf discs are excised from young, healthy plants.

-

The leaf discs are incubated in a solution containing the test herbicide.

-

At various time points, the electrical conductivity of the solution is measured. An increase in conductivity indicates leakage of electrolytes from the damaged cells.[1]

Visualizing the Pathways and Processes

The following diagrams illustrate key concepts and workflows in the discovery of pyrimidine carboxamide herbicides.

Figure 1: Mechanism of action for PPO-inhibiting pyrimidine carboxamide herbicides.

Figure 2: General workflow for the discovery and development of novel herbicides.

Figure 3: Diverse molecular targets of pyrimidine carboxamide herbicides.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Acetolactate Synthase Inhibition

Introduction

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme found in plants, bacteria, fungi, and archaea, but not in animals.[1][2][3] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[1][2][4][5][6] These amino acids are essential for protein synthesis and overall growth. The absence of ALS in animals makes it an attractive target for the development of selective herbicides and antimicrobial agents. This guide provides a detailed overview of the acetolactate synthase inhibition pathway, experimental protocols for its study, and the mechanism of action of various inhibitors.

It is important to note that a search for the specific compound "BM-212" in the context of acetolactate synthase inhibition did not yield any specific results. Therefore, this guide will focus on the general principles of ALS inhibition, drawing on data from well-characterized inhibitors.

Acetolactate Synthase: Function and Pathway

The primary function of ALS is the condensation of two pyruvate molecules to form α-acetolactate, a precursor for valine and leucine, or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine. This reaction is dependent on thiamine diphosphate (ThDP), flavin adenine dinucleotide (FAD), and a divalent cation (usually Mg2+) as cofactors.[6]

The inhibition of ALS disrupts the synthesis of these essential amino acids, leading to a rapid cessation of cell division and growth.[7] This ultimately results in plant death or inhibition of microbial growth.

Signaling Pathway of Acetolactate Synthase Inhibition

The following diagram illustrates the central role of Acetolactate Synthase in the biosynthesis of branched-chain amino acids and the impact of its inhibition.

Caption: The ALS inhibition pathway, blocking amino acid synthesis.

Classes of Acetolactate Synthase Inhibitors

Several structurally diverse classes of compounds are known to inhibit ALS. These are primarily used as herbicides due to their high efficacy at low application rates and low toxicity to mammals.[6]

| Inhibitor Class | Examples | Key Characteristics |

| Sulfonylureas | Metsulfuron-methyl, Chlorsulfuron | First class of commercial ALS inhibitors. Broad-spectrum weed control.[5] |

| Imidazolinones | Imazapyr, Imazethapyr | Effective against a wide range of grasses and broadleaf weeds.[5] |

| Triazolopyrimidines | Flumetsulam, Penoxsulam | Used for broadleaf weed control in various crops.[5] |

| Pyrimidinyl-thiobenzoates | Pyrithiobac-sodium | Post-emergence control of broadleaf weeds.[5] |

| Sulfonylamino-carbonyl-triazolinones | Thiencarbazone-methyl, Propoxycarbazone-sodium | Newer class with high efficacy.[6] |

| Fungal Spirotetramates | Pterrespiramide A | A naturally occurring ALS inhibitor with antifungal and herbicidal activities.[8] |

Mechanism of Inhibition

ALS inhibitors are non-competitive or uncompetitive inhibitors. They do not bind to the active site of the enzyme but rather to a site near the active site channel, preventing substrate access.[6] This binding is often slow and reversible. The inhibition of ALS leads to a deficiency in branched-chain amino acids, which in turn halts protein synthesis and cell division, leading to the death of the organism.[7]

Experimental Protocols for Studying ALS Inhibition

The evaluation of potential ALS inhibitors involves a series of in vitro and in vivo assays.

In Vitro ALS Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the activity of isolated ALS enzyme.

Methodology:

-

Enzyme Extraction: ALS is extracted and partially purified from a plant or microbial source (e.g., etiolated corn seedlings, E. coli).

-

Assay Reaction: The assay mixture typically contains the extracted enzyme, the necessary cofactors (ThDP, FAD, Mg2+), the substrate (pyruvate), and the test inhibitor at various concentrations.

-

Reaction Termination and Product Measurement: The reaction is allowed to proceed for a specific time and then stopped, often by the addition of acid. The product, acetolactate, is unstable and is decarboxylated to acetoin by the acid.

-

Colorimetric Detection: Acetoin is then detected colorimetrically after incubation with creatine and α-naphthol (Voges-Proskauer test), which forms a red-colored complex. The absorbance is measured at a specific wavelength (e.g., 530 nm).

-

Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

Whole Plant/Organism Growth Inhibition Assay

Objective: To assess the herbicidal or antimicrobial efficacy of the inhibitor on a whole organism.

Methodology:

-

Plant Growth: Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, Amaranthus palmeri) are germinated and grown in a controlled environment (growth chamber or greenhouse).

-

Inhibitor Application: The test compound is applied to the plants at various concentrations, either as a foliar spray or through the soil.

-

Observation and Data Collection: The plants are observed over a period of time (e.g., 7-21 days) for signs of injury, such as chlorosis, necrosis, and growth inhibition.[5]

-

Data Analysis: The herbicidal effect is quantified by measuring parameters like plant height, fresh weight, or by visual scoring of injury. The GR50 value (the concentration of inhibitor required to cause a 50% reduction in growth) is calculated.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of novel ALS inhibitors.

Caption: A generalized workflow for identifying and validating ALS inhibitors.

The inhibition of acetolactate synthase remains a highly effective and widely utilized mechanism for weed and microbial control. The detailed understanding of the ALS pathway and the mechanisms of its inhibitors has facilitated the development of a diverse range of successful commercial products. The ongoing research into novel ALS inhibitors, including natural products, continues to provide new opportunities for the development of next-generation herbicides and antimicrobial agents. The experimental protocols and workflows described herein provide a foundational framework for researchers and drug development professionals working in this field.

References

- 1. sourcewatch.org [sourcewatch.org]

- 2. researchgate.net [researchgate.net]

- 3. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 4. Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPM Freedom ( Metsulfuron Methyl 20% WP ) | PDF [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

SEL-212: A Combination Product for Gout

An in-depth toxicological profile for a compound explicitly designated as "BM-212" could not be compiled, as extensive searches did not yield specific toxicological data for a substance with this identifier. The scientific literature and available databases primarily associate similar alphanumeric designations with different investigational drugs, namely SEL-212 and NEO212. This report will summarize the available toxicological and safety information for these two compounds, as they are the most relevant results in the context of the user's request.

SEL-212 is an investigational treatment for chronic refractory gout, consisting of pegadricase (a PEGylated uricase) and ImmTOR™ (rapamycin-containing nanoparticles). The available data on its safety profile comes from clinical trials.

Adverse Events Profile of SEL-212

Clinical trial data from the DISSOLVE I & II studies indicate that SEL-212 has a favorable safety and tolerability profile.[1] The majority of treatment-emergent adverse events (TEAEs) were mild to moderate in severity.

Table 1: Summary of Adverse Events of Special Interest (AESI) in DISSOLVE I & II Trials [1]

| Adverse Event of Special Interest | High-Dose SEL-212 (%) | Low-Dose SEL-212 (%) | Placebo (%) |

| ≥1 Treatment-emergent AESI | 64.4 | 67.0 | 54.4 |

| Gout Flares | 42.5 | 44.3 | 43.3 |

| Infections (including viral) | 23.0 | 18.2 | 16.7 |

| COVID-19 | 5.7 | 5.7 | 6.7 |

| Infusion-related AEs (24h) | 8.0 | 6.8 | 2.2 |

| Infusion reactions (1h) incl. anaphylaxis | 3.4 | 4.5 | 0 |

| Hypertriglyceridaemia | 6.9 | 4.5 | 6.7 |

| Stomatitis | 9.2 | 3.4 | 0 |

| Renal and urinary disorders | 1.1 | 2.3 | 3.3 |

| Pulmonary embolism | 0 | 1.1 | 0 |

| Leukopenia | 0 | 2.3 | 0 |

Data from combined DISSOLVE I & II studies.

A head-to-head comparison with pegloticase in the COMPARE trial showed comparable safety profiles, though with some numerical differences in treatment-related adverse events. Gout flares were reported in 60.2% of SEL-212 patients versus 50.6% of pegloticase patients. Infections occurred in 25.3% of the SEL-212 group compared to 18.4% in the pegloticase group. Infusion-related reactions were also slightly more frequent with SEL-212 (15.7% vs. 11.5%). Stomatitis was observed in 9.6% of patients receiving SEL-212 and none with pegloticase, which is a known effect of rapamycin.[2]

Experimental Protocols

The safety and efficacy of SEL-212 were evaluated in the DISSOLVE I & II phase 3, double-blind, randomized, placebo-controlled trials.[1] Patients were administered once-monthly sequential doses of SEL-110 (pegadricase) at either 0.15 mg/kg (high dose) or 0.1 mg/kg (low dose), followed by SEL-037 (ImmTOR) at 0.2 mg/kg for six treatment periods.[1]

NEO212: A Perillyl Alcohol-Temozolomide Conjugate for Cancer

NEO212 is a novel compound being investigated for its anti-cancer properties, particularly in acute myeloid leukemia (AML).[3][4] Its mechanism of action involves inducing macrophage differentiation in tumor cells, which halts their proliferation.[3]

Preclinical Toxicity of NEO212

Preclinical studies in mouse models of drug-resistant AML have shown that NEO212 can achieve an apparent cure without detectable drug toxicity.[3]

Experimental Protocols

-

In Vitro Cytotoxicity (MTT Assay): AML cells were seeded in 96-well plates and incubated with various concentrations of NEO212 for 48 to 144 hours. At the end of the incubation, MTT was added to assess cell viability.[4]

-

In Vivo Efficacy and Toxicity in Mice: To establish AML models, 5 x 10^4 tumor cells were injected into the peritoneum of mice. Several days later, the mice received oral gavage treatment with 25 mg/kg NEO212 or a vehicle control. The treatment regimen consisted of two or three cycles, with each cycle comprising five consecutive days of once-daily dosing followed by a treatment-free period. The animals were monitored daily for any signs of toxicity.[3]

References

- 1. sciencelibrary.sobi.com [sciencelibrary.sobi.com]

- 2. The COMPARE head-to-head, randomized controlled trial of SEL-212 (pegadricase plus rapamycin-containing nanoparticle, ImmTOR™) versus pegloticase for refractory gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potentially Curative Therapeutic Activity of NEO212, a Perillyl Alcohol-Temozolomide Conjugate, in Preclinical Cytarabine-Resistant Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Environmental Fate of Pyrimidine Carboxamide Herbicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of pyrimidine carboxamide herbicides, with a specific focus on the representative compound diflufenzopyr. This document details the degradation pathways, persistence, and mobility of this class of herbicides in various environmental compartments. Quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key studies. Visual diagrams of degradation pathways and experimental workflows are included to facilitate understanding.

Introduction to Pyrimidine Carboxamide Herbicides

Pyrimidine carboxamide herbicides are a class of chemical compounds used to control broadleaf weeds. They are characterized by a pyrimidine ring and a carboxamide functional group. A key example of this class is diflufenzopyr, a semicarbazone herbicide that acts as an auxin transport inhibitor. By disrupting the normal transport of auxin, a plant growth hormone, diflufenzopyr causes an abnormal accumulation of auxins in the meristematic regions of sensitive plants, leading to disrupted growth and eventual death. [1]

Environmental Fate of Diflufenzopyr

The environmental fate of a herbicide is determined by a combination of biotic and abiotic processes that influence its persistence and mobility in soil, water, and air. For diflufenzopyr, these processes include biodegradation, photodegradation, hydrolysis, and sorption to soil particles.

Degradation in Soil

The degradation of diflufenzopyr in soil is a critical factor in determining its environmental persistence. Both microbial and abiotic processes contribute to its breakdown.

2.1.1. Aerobic Soil Metabolism

Under aerobic conditions, diflufenzopyr is metabolized by soil microorganisms. The primary degradation pathway involves the cleavage of the carboxamide bond.

Table 1: Aerobic Soil Metabolism Half-Life of Diflufenzopyr

| Half-Life (DT50) | Experimental Conditions | Reference |

| 8-10 days | Not specified | [2] |

| 87 days (typical) | Not specified | [3] |

Experimental Protocol: Aerobic Soil Metabolism Study (Following OECD Guideline 307)

A laboratory study to determine the rate of aerobic degradation of diflufenzopyr in soil would typically follow the OECD 307 guideline, "Aerobic and Anaerobic Transformation in Soil."

-

Test System: Freshly collected agricultural soil is sieved and its characteristics (pH, organic matter content, texture, microbial biomass) are determined. The soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity) and pre-incubated in the dark at a constant temperature (e.g., 20-25°C) for a period to allow microbial activity to stabilize.

-

Application: Radiolabeled (e.g., ¹⁴C) diflufenzopyr is applied to the soil surface at a rate representative of agricultural use.

-

Incubation: The treated soil samples are incubated in the dark in a flow-through system that allows for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds. The temperature and moisture are maintained at constant levels throughout the study.

-

Sampling and Analysis: At predetermined intervals, replicate soil samples are extracted using an appropriate solvent system (e.g., acetonitrile/water). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products. The non-extractable residues are quantified by combustion analysis. The evolved ¹⁴CO₂ is trapped in a suitable solution (e.g., potassium hydroxide) and quantified by liquid scintillation counting.

-

Data Analysis: The decline of the parent compound concentration over time is used to calculate the degradation rate and the half-life (DT50) using first-order kinetics. The concentrations of major metabolites are also plotted over time to determine their formation and decline kinetics.

2.1.2. Anaerobic Aquatic Metabolism

In anaerobic aquatic environments, the degradation of diflufenzopyr is also observed.

Table 2: Anaerobic Aquatic Metabolism Half-Life of Diflufenzopyr

| Half-Life (DT50) | Experimental Conditions | Reference |

| 20 days | Not specified | [2] |

Degradation in Water

The fate of diflufenzopyr in aquatic systems is influenced by hydrolysis and photolysis.

2.2.1. Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is often dependent on the pH of the water.

Table 3: Hydrolysis Half-Life of Diflufenzopyr

| pH | Half-Life (DT50) | Reference |

| 5 | 13 days | [2][4] |

| 7 | 24 days | [2][4] |

| 9 | 26 days | [2][4] |

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

A hydrolysis study for diflufenzopyr would be conducted according to the OECD Guideline 111, "Hydrolysis as a Function of pH."

-

Test System: Sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9) are prepared.

-

Application: A sterile solution of diflufenzopyr is added to the buffer solutions to achieve a known initial concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the reaction).

-

Sampling and Analysis: At various time points, aliquots are taken from each solution and analyzed for the concentration of the parent compound, usually by HPLC.

-

Data Analysis: The rate of hydrolysis at each pH and temperature is determined, and the half-life is calculated assuming pseudo-first-order kinetics.

2.2.2. Aqueous Photolysis

Photolysis is the degradation of a molecule by light. In aquatic environments, sunlight can contribute to the breakdown of herbicides.

Table 4: Aqueous Photolysis Half-Life of Diflufenzopyr

| pH | Half-Life (DT50) | Reference |

| 5 | 7 days | [2][4] |

| 7 | 17 days | [2][4] |

| 9 | 13 days | [2][4] |

Experimental Protocol: Aqueous Photolysis Study (Following OECD Guideline 316)

An aqueous photolysis study for diflufenzopyr would be based on the principles of OECD Guideline 316, "Phototransformation of Chemicals in Water – Direct and Indirect Photolysis."

-

Test System: Sterile, buffered aqueous solutions of diflufenzopyr are prepared.

-

Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark at the same temperature.

-

Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time intervals and analyzed for the concentration of diflufenzopyr and any photoproducts by HPLC or a similar technique.

-

Data Analysis: The photodegradation rate constant and half-life are calculated from the decline in the parent compound concentration in the irradiated samples, corrected for any degradation observed in the dark controls.

Mobility in the Environment

The mobility of a herbicide determines its potential to move from the application site to other environmental compartments, such as groundwater or surface water. Sorption to soil is a key factor influencing mobility.

Soil Sorption and Mobility

The tendency of a chemical to bind to soil particles is quantified by the soil sorption coefficient (Koc). A higher Koc value indicates stronger binding and lower mobility.

Table 5: Soil Sorption and Mobility of Diflufenzopyr and its Metabolites

| Compound | Koc (mL/g) | Mobility Classification | Reference |

| Diflufenzopyr | 18 - 156 | Mobile to Very Mobile | [2] |

| Metabolite M1 | 199 - 557 | Slightly Mobile to Mobile | [2] |

| Metabolite M9 | 128 - 1087 | Mobile to Slightly Mobile | [2] |

Diflufenzopyr has a low potential to leach to groundwater but a high potential for surface runoff. [3] Experimental Protocol: Soil Sorption/Desorption Study (Following OECD Guideline 106)

A batch equilibrium method, as described in OECD Guideline 106, is commonly used to determine the soil sorption coefficient.

-

Test System: Several different soil types with varying organic carbon content, clay content, and pH are used.

-

Sorption Phase: A solution of known concentration of radiolabeled diflufenzopyr in a calcium chloride solution is added to a known mass of soil. The soil-solution slurry is shaken for a period sufficient to reach equilibrium (e.g., 24 hours) at a constant temperature.

-

Analysis: After equilibration, the slurry is centrifuged, and the concentration of diflufenzopyr remaining in the supernatant is measured. The amount of herbicide sorbed to the soil is calculated by the difference between the initial and final solution concentrations.

-

Desorption Phase: The supernatant from the sorption phase is replaced with a herbicide-free solution, and the slurry is shaken again to determine the extent to which the sorbed herbicide is released back into the solution.

-

Data Analysis: The soil-water distribution coefficient (Kd) is calculated for each soil. The organic carbon-normalized sorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.

Degradation Pathways

The degradation of diflufenzopyr proceeds through several key reactions, including hydrolysis of the carboxamide linkage and modifications to the pyrimidine and phenyl rings.

Caption: Proposed degradation pathway of diflufenzopyr in the environment.

Role of the Carboxamide Group

The carboxamide group is a key functional moiety in this class of herbicides. Its hydrolysis is often an initial and rate-limiting step in the degradation of these compounds. The stability of the carboxamide bond to both chemical and enzymatic hydrolysis significantly influences the overall persistence of the herbicide in the environment. Research on other amide-containing herbicides has shown that the substituents on the amide nitrogen and the carbonyl carbon can greatly affect the rate of cleavage, and thus the environmental half-life of the molecule.

Conclusion

The environmental fate of pyrimidine carboxamide herbicides, exemplified by diflufenzopyr, is governed by a complex interplay of degradation and transport processes. Diflufenzopyr is generally of low persistence in soil and water, with half-lives typically in the range of days to a few weeks. Its mobility is dependent on soil properties, with a potential for runoff. The primary degradation pathway involves the hydrolysis of the carboxamide linkage, followed by further microbial degradation of the resulting metabolites. A thorough understanding of these processes, through detailed experimental studies following standardized protocols, is essential for the accurate assessment of the environmental risk posed by these herbicides and for the development of new, more environmentally benign weed control agents.

References

- 1. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Diflufenzopyr | C15H12F2N4O3 | CID 6125184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mode of Action of ALS Inhibitor Herbicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of herbicides that inhibit acetolactate synthase (ALS). It delves into the biochemical pathways, enzyme kinetics, mechanisms of resistance, and the experimental protocols used to study these crucial agricultural chemicals.

Introduction: The Central Role of Acetolactate Synthase

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme found in plants and microorganisms, but not in animals.[1][2] This distinction forms the basis for the high selectivity and low mammalian toxicity of ALS-inhibiting herbicides.[3] The enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[4][5] These amino acids are vital for protein synthesis and overall plant growth.[6] By targeting ALS, these herbicides effectively starve the plant of these essential building blocks, leading to a cessation of growth and eventual death.[6][7]

There are five major chemical families of ALS-inhibiting herbicides:

-

Sulfonylureas (SUs)

-

Imidazolinones (IMIs)

-

Triazolopyrimidines (TPs)

-

Pyrimidinylthio-benzoates (PTBs)

Despite their structural diversity, all five classes of herbicides bind to the same site on the ALS enzyme, albeit with different affinities.[8]

The Branched-Chain Amino Acid Biosynthesis Pathway and its Inhibition

The biosynthesis of valine, leucine, and isoleucine originates from pyruvate and threonine. ALS catalyzes two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate (a precursor to valine and leucine) and the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate (a precursor to isoleucine).[4][9]

The inhibition of ALS by herbicides is a complex process. These herbicides are generally non-competitive or uncompetitive inhibitors, meaning they do not bind to the active site of the enzyme itself.[3][10][11] Instead, they bind to a regulatory site, allosterically altering the enzyme's conformation and preventing the substrate from accessing the active site.[3][12][13] This binding is often slow and tight, leading to potent inhibition.[14] The ultimate effect is a depletion of valine, leucine, and isoleucine, which halts protein synthesis and, consequently, cell division and plant growth.[6]

Quantitative Analysis of ALS Inhibition

The potency of ALS-inhibiting herbicides is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary significantly between different herbicide families, plant species, and even between susceptible and resistant biotypes.

| Herbicide Class | Herbicide | Plant Species | IC50 (nM) | Ki (nM) | Reference |

| Sulfonylurea | Chlorsulfuron | Saccharomyces cerevisiae (Yeast) | - | 127 | [5] |

| Sulfonylurea | Chlorimuron ethyl | Saccharomyces cerevisiae (Yeast) | - | 3.3 | [5] |

| Sulfonylurea | Chlorimuron ethyl | Arabidopsis thaliana | - | 10.8 | [14] |

| Imidazolinone | Imazaquin | Arabidopsis thaliana | - | 3000 | [14] |

| Pyrimidinyl-benzoate | Bispyribac-sodium | Rice/Barley | 0.7 - 11.0 | - | [14] |

| Sulfonylamino-carbonyl-triazolinone | Propoxycarbazone-sodium | Barley | 9.3 - 24.8 | - | [14] |

| Imidazolinone | Imazapic | Hyola 571CL (Resistant Canola) | >1000 | - | [15] |

| Imidazolinone | Imazapic | Hyola 61 (Susceptible Canola) | ~10 | - | [15] |

| Sulfonylurea | Metsulfuron-methyl | Hyola 571CL (Resistant Canola) | >1000 | - | [15] |

| Sulfonylurea | Metsulfuron-methyl | Hyola 61 (Susceptible Canola) | ~1.0 | - | [15] |

Table 1: Inhibitory Concentrations (IC50) and Constants (Ki) of Various ALS Inhibitors.

Mechanisms of Herbicide Resistance

The widespread use of ALS inhibitors has led to the evolution of resistance in many weed species. The primary mechanism of resistance is target-site modification, where single nucleotide polymorphisms in the ALS gene result in amino acid substitutions that reduce the binding affinity of the herbicide to the enzyme.[16]

| Mutation | Position | Herbicide Class(es) Affected | Fold Resistance | Plant Species | Reference |

| Trp to Leu | 574 | Sulfonylureas, Imidazolinones, Triazolopyrimidines | >1000 | Lolium rigidum | [8] |

| Pro to Ser | 197 | Sulfonylureas | High | Kochia scoparia | [17] |

| Pro to Leu | 197 | Sulfonylureas, Imidazolinones | High | Myosoton aquaticum | [17] |

| Asp to Glu | 376 | Imidazolinones | High | Amaranthus retroflexus | [2] |

| Ser to Asn | 653 | Imidazolinones | High | Brassica napus (Canola) | [15] |

Table 2: Common Target-Site Mutations Conferring Resistance to ALS Inhibitors.

The kinetic properties of the ALS enzyme can be altered in resistant biotypes. These changes can sometimes come with a fitness cost, affecting the overall growth and competitiveness of the resistant weed in the absence of the herbicide.

| Plant Biotype | Mutation | Km (Pyruvate, mM) | Vmax (relative to susceptible) | Reference |

| Alopecurus aequalis (Susceptible) | Wild Type | - | 1.0 | [18] |

| Alopecurus aequalis (Resistant) | Pro197Tyr | Increased | Decreased | [18] |

| Alopecurus aequalis (Resistant) | Trp574Leu | Slightly Decreased | Increased | [18] |

| Poa annua (Susceptible) | Wild Type | No significant difference | 1.0 | [6] |

| Poa annua (Resistant) | Trp574Leu | No significant difference | Higher | [6] |

| Hyola 61 (Susceptible Canola) | Wild Type | 13.1 | - | [15] |

| Hyola 571CL (Resistant Canola) | Ser653Asn | 13.4 | - | [15] |

Table 3: Kinetic Parameters of ALS from Susceptible and Resistant Plant Biotypes.

Experimental Protocols

Extraction of Acetolactate Synthase from Plant Tissue

This protocol describes a general method for the extraction of ALS from fresh plant tissue.

Materials:

-

Fresh, young plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Extraction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT, and 1% (w/v) PVPP)

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Harvest approximately 1-2 grams of fresh, young plant tissue.

-

Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a pre-chilled tube and add 3-5 mL of cold extraction buffer per gram of tissue.

-

Homogenize the mixture on ice using a suitable homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

Centrifuge the supernatant at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet mitochondria and chloroplasts.

-

The resulting supernatant is the crude enzyme extract containing soluble ALS.

-

Use the extract immediately for activity assays or store at -80°C for later use.

Acetolactate Synthase Activity Assay

This colorimetric assay measures the activity of ALS by detecting the formation of acetoin, a product of the acid-catalyzed decarboxylation of acetolactate.[16][19]

Materials:

-

Crude enzyme extract

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

-

Cofactor Solution (containing 1 M MgCl2, 10 mM TPP, and 1 mM FAD)

-

Substrate Solution (e.g., 200 mM pyruvate)

-

Stop Solution (e.g., 6 N H2SO4)

-

Creatine Solution (e.g., 0.5% (w/v) in water)

-

α-Naphthol Solution (e.g., 5% (w/v) in 2.5 N NaOH)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, cofactor solution, and the enzyme extract in a microplate well or microcentrifuge tube. For inhibitor studies, add the herbicide at this stage.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the pyruvate substrate solution.

-

Incubate the reaction at 37°C for a specific time period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution (sulfuric acid).

-

Incubate the mixture at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

-

Add the creatine solution followed by the α-naphthol solution to develop a colored product.

-

Incubate at 60°C for another 15 minutes.

-

Measure the absorbance of the colored product at 525 nm.

-

Enzyme activity is proportional to the absorbance at 525 nm.

Whole-Plant Herbicide Efficacy Testing

This protocol outlines a general procedure for assessing the efficacy of ALS-inhibiting herbicides on whole plants.

Materials:

-

Seeds of the target weed or crop species

-

Pots with a suitable soil mix

-

Growth chamber or greenhouse with controlled environmental conditions

-

Herbicide stock solution

-

Sprayer calibrated to deliver a precise volume

Procedure:

-

Sow seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-4 leaf stage).

-

Prepare a range of herbicide concentrations by diluting the stock solution.

-

Apply the different herbicide concentrations to the plants using a calibrated sprayer, ensuring uniform coverage. Include an untreated control group.

-

Return the plants to the growth chamber or greenhouse.

-

Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

At the end of the experiment, harvest the above-ground biomass and determine the fresh or dry weight.

-

Calculate the dose-response curve to determine the GR50 (the herbicide dose required to cause a 50% reduction in plant growth).

Conclusion

ALS-inhibiting herbicides are a powerful tool in modern agriculture due to their high efficacy and low mammalian toxicity. Understanding their mode of action at a molecular level is crucial for developing new, more effective herbicides and for managing the growing problem of herbicide resistance. The detailed biochemical and physiological insights, coupled with robust experimental protocols, provide a solid foundation for researchers and drug development professionals to advance the field of weed science and crop protection. The continued study of the interactions between these herbicides and the ALS enzyme will undoubtedly lead to innovative solutions for sustainable agriculture.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 2. Enzymes-Assisted Extraction of Plants for Sustainable and Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. Comparison of Enzyme and Growth Characteristics in ALS-Inhibitor Susceptible and Resistant Annual Bluegrass (Poa annua) Biotypes | Weed Science | Cambridge Core [cambridge.org]

- 7. Relative activity measurements of acetolactate synthase (ALS) enzymes [bio-protocol.org]

- 8. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grdc.com.au [grdc.com.au]

- 10. Khan Academy [khanacademy.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fieldcropnews.com [fieldcropnews.com]

- 13. youtube.com [youtube.com]

- 14. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. biogot.com [biogot.com]

- 17. Comparison of ALS functionality and plant growth in ALS-inhibitor susceptible and resistant Myosoton aquaticum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the History and Development of Sulfonylurea and Imidazolinone Herbicides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and biochemical interactions of two pivotal classes of herbicides: sulfonylureas and imidazolinones. Both groups revolutionized weed management through their specific inhibition of the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids in plants. This document provides a detailed overview of their discovery, mechanism of action, practical applications, and the experimental protocols used in their evaluation.

A Brief History of Discovery and Development

The latter half of the 20th century saw the dawn of modern herbicides with the discovery of compounds that could selectively control weeds in crops. Among the most significant breakthroughs were the introductions of sulfonylurea and imidazolinone herbicides.

Sulfonylurea Herbicides: The discovery of sulfonylureas is credited to Dr. George Levitt, a chemist at DuPont.[1] In the mid-1970s, his research led to the synthesis of this new class of compounds with remarkably low application rates and high efficacy.[2] This discovery was a paradigm shift in the agrochemical industry, moving away from high-volume herbicide applications.

Imidazolinone Herbicides: The journey of imidazolinone herbicides began in the 1970s at American Cyanamid's Agricultural Research Division.[3] The initial breakthrough came from the random screening of chemicals, where a phthalimide compound showed herbicidal activity at a rate of 4 kg/ha .[4] This led to a synthesis program spearheaded by Dr. Marinus Los, which ultimately resulted in the development of the imidazolinone class of herbicides.[4] The first U.S. patent for an imidazolinone herbicide, imazamethabenz-methyl, was granted in 1980.[3]

A significant milestone in the history of these herbicides was the development of herbicide-tolerant crops, most notably the Clearfield® production system.[5][6] These crops, developed through conventional breeding techniques such as mutagenesis and selection, possess a modified ALS enzyme that is not inhibited by imidazolinone herbicides, allowing for post-emergence weed control in otherwise sensitive crops.[5][6][7] The first imidazolinone-tolerant maize was commercialized in 1992.[5][6]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Both sulfonylurea and imidazolinone herbicides share a common mode of action: the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.

dot

Caption: Branched-chain amino acid biosynthesis pathway.

By binding to the ALS enzyme, these herbicides block the production of these vital amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in plant death. The selectivity of these herbicides is due to the differential metabolism rates in tolerant crops versus susceptible weeds.

Quantitative Data on Herbicide Properties and Application

The efficacy and environmental fate of sulfonylurea and imidazolinone herbicides are influenced by their chemical properties, application rates, and soil characteristics.

Application Rates

Application rates for these herbicides are notably low compared to older chemistries, a direct result of their high potency.

Table 1: Typical Application Rates for Selected Sulfonylurea Herbicides

| Herbicide | Crop(s) | Typical Application Rate (g a.i./ha) |

| Chlorsulfuron | Wheat, Barley, Triticale | 15 - 30[8] |

| Metsulfuron-methyl | Wheat, Barley, Oats | 4 - 8[8] |

| Nicosulfuron | Corn | 35 - 70 |

| Rimsulfuron | Corn, Potatoes | 12.5 - 25 |

| Thifensulfuron-methyl | Soybeans, Corn | 4 - 9 |

Note: a.i. = active ingredient. Rates are indicative and can vary based on the specific product label, weed spectrum, and environmental conditions.

Table 2: Typical Application Rates for Selected Imidazolinone Herbicides on Clearfield® Crops

| Herbicide | Crop(s) | Typical Application Rate (g a.i./ha) |

| Imazamox | Clearfield® Canola, Wheat, Lentils | 31[9] |

| Imazapyr + Imazapic | Clearfield® Rice | 140 (70 + 70) |

| Imazethapyr | Clearfield® Corn, Soybeans | 70 - 140 |

| Imazapic | Clearfield® Peanuts, Sugarcane | 70 - 140 |

Note: Rates are indicative and can vary based on the specific product label, weed spectrum, and environmental conditions.

Environmental Persistence

The persistence of these herbicides in the soil, often measured by their half-life (DT50), is a critical factor for rotational crop safety and environmental impact. Persistence is highly dependent on soil pH, temperature, moisture, and microbial activity.[10][11]

Table 3: Soil Half-Life (DT50) of Selected Sulfonylurea Herbicides

| Herbicide | Typical Soil Half-Life (days) | Key Influencing Factors |

| Chlorsulfuron | 14 - 42 | Decreases with lower pH and higher temperature/moisture. |

| Metsulfuron-methyl | 14 - 180 (typically 30)[11][12] | Slower degradation in alkaline, dry, and cold soils.[11] |

| Nicosulfuron | 15 - 45 | Primarily microbial degradation. |

| Rimsulfuron | 10 - 25 | Microbial degradation is the primary route. |

Table 4: Soil Half-Life (DT50) of Selected Imidazolinone Herbicides

| Herbicide | Typical Soil Half-Life (days) | Key Influencing Factors |

| Imazamox | 20 - 30[13] | Considered the least persistent imidazolinone.[13] |

| Imazapyr | 30 - 150[3][13] | Persistence increases with low soil moisture and microbial activity.[3] |

| Imazethapyr | 30 - 90[14] | Persistence is greater in soils with low moisture and high clay content.[14] |

| Imazapic | 60 - 120[13][15] | Longer persistence in anaerobic (flooded) conditions.[15] |

Key Experimental Protocols

The development and study of sulfonylurea and imidazolinone herbicides rely on a suite of standardized experimental protocols to assess their efficacy, mechanism of action, and the potential for weed resistance.

Acetolactate Synthase (ALS) Activity Assay

This in vitro assay is fundamental to determining the inhibitory activity of herbicides on the ALS enzyme.

Objective: To quantify the activity of the ALS enzyme in the presence and absence of an inhibitor.

Principle: The assay measures the production of acetolactate, the product of the ALS-catalyzed reaction. Acetolactate is unstable and is decarboxylated to acetoin under acidic conditions. Acetoin then reacts with creatine and α-naphthol to form a colored complex that can be measured spectrophotometrically at 525 nm.[1]

Materials:

-

Plant tissue (e.g., young leaves)

-

Extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl2, thiamine pyrophosphate, FAD, and a reducing agent like dithiothreitol)

-

Herbicide solutions of varying concentrations

-

Sulfuric acid

-

Creatine solution

-

α-naphthol solution

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the chloroplasts (where ALS is located). Resuspend the chloroplast pellet in a minimal volume of extraction buffer.

-

Assay Reaction: In a microcentrifuge tube or microplate well, combine the enzyme extract with the reaction buffer (containing substrates and cofactors) and the herbicide solution (or a control with no herbicide).

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).

-

Stopping the Reaction and Color Development: Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin. Incubate at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes). Add the creatine and α-naphthol solutions and incubate again to allow for color development.

-

Measurement: Measure the absorbance of the colored product at 525 nm.

-

Data Analysis: Calculate the enzyme activity as the rate of product formation. Determine the inhibitory effect of the herbicide by comparing the activity in the presence of the herbicide to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated from a dose-response curve.

dot

Caption: Experimental workflow for an in vitro ALS activity assay.

Whole-Plant Herbicide Resistance Bioassay

This bioassay is used to confirm herbicide resistance in a weed population and to determine the level of resistance.

Objective: To assess the response of a suspected resistant weed population to a range of herbicide doses compared to a known susceptible population.

Principle: Plants are grown under controlled conditions and treated with various doses of the herbicide. The response, typically measured as biomass reduction or survival, is used to generate a dose-response curve. The level of resistance is quantified by comparing the dose required to cause a 50% reduction in growth (GR50) for the resistant and susceptible populations.

Materials:

-

Seeds from the suspected resistant weed population and a known susceptible population of the same species.

-

Pots with a suitable growing medium.

-

Controlled environment chamber or greenhouse.

-

Herbicide and a calibrated sprayer.

Procedure:

-

Plant Growth: Sow seeds of both the suspected resistant and susceptible populations in pots. Grow the plants under controlled conditions (e.g., 25°C day/20°C night, 16-hour photoperiod) until they reach the appropriate growth stage for herbicide application (typically 2-4 true leaves).

-

Herbicide Application: Prepare a series of herbicide dilutions to create a range of doses, including a zero-dose control. Apply the herbicides to the plants using a calibrated sprayer to ensure uniform coverage.

-

Post-Treatment Growth: Return the plants to the controlled environment and continue to grow them for a specified period (e.g., 21 days).

-

Data Collection: Assess the plants for visual injury symptoms. Harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.

-

Data Analysis: For each population, plot the mean dry weight (as a percentage of the untreated control) against the herbicide dose. Fit a non-linear regression model (e.g., a log-logistic model) to the data to generate a dose-response curve. From the curves, determine the GR50 value for both the resistant and susceptible populations. The resistance index (RI) is calculated as the ratio of the GR50 of the resistant population to the GR50 of the susceptible population.

dot

Caption: Workflow for a whole-plant herbicide resistance bioassay.

Conclusion

The discovery and development of sulfonylurea and imidazolinone herbicides represent a significant advancement in chemical weed control. Their highly specific mode of action, low application rates, and the subsequent development of herbicide-tolerant crops have provided valuable tools for modern agriculture. A thorough understanding of their history, biochemical interactions, and the experimental methods used for their evaluation is crucial for their continued effective and sustainable use, as well as for the development of new herbicidal compounds. This guide provides a foundational technical overview for professionals in the fields of agricultural science, weed science, and drug development.

References

- 1. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 3. invasive.org [invasive.org]

- 4. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. echemi.com [echemi.com]

- 8. wsdot.wa.gov [wsdot.wa.gov]

- 9. EXTOXNET PIP - METSULFURON-METHYL [extoxnet.orst.edu]

- 10. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. realgenelabs.com [realgenelabs.com]

- 14. biogot.com [biogot.com]

- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Intricacies of BM-212: A Potent Antimycobacterial Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BM-212 is a potent small molecule inhibitor with significant bactericidal activity against various mycobacterial species, including the formidable pathogen Mycobacterium tuberculosis. Contrary to any potential mischaracterization, the extensive body of scientific literature establishes BM-212's mechanism of action not as a herbicide, but as a highly specific inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3). This protein is essential for the transport of mycolic acids, which are crucial components of the unique and protective mycobacterial cell wall. By disrupting this vital transport process, BM-212 effectively compromises the structural integrity of the bacterial cell envelope, leading to cell death. This technical guide provides a comprehensive overview of the molecular basis of BM-212's antimycobacterial activity, including its target, mechanism of action, and relevant in vitro efficacy data.

Molecular Target and Mechanism of Action

The primary molecular target of BM-212 is the Mycobacterial membrane protein Large 3 (MmpL3) .[1] MmpL3 is a resistance-nodulation-division (RND) superfamily transporter that plays a critical role in the biosynthesis of the mycobacterial cell wall. Specifically, MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasmic space. Mycolic acids are long-chain fatty acids that are esterified to arabinogalactan to form the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the core of the mycobacterial cell wall. This outer membrane provides a robust barrier against antibiotics and host immune responses.

BM-212 exerts its bactericidal effect by inhibiting the function of MmpL3. This inhibition blocks the transport of TMM across the inner membrane, thereby preventing the synthesis and incorporation of mycolic acids into the cell wall. The disruption of this essential pathway leads to a loss of cell wall integrity, ultimately resulting in bacterial cell death.

Signaling Pathway of BM-212 Action

Quantitative Efficacy Data

The antimycobacterial activity of BM-212 has been quantified against various mycobacterial species and in different cell-based assays. The following table summarizes the key efficacy data available in the public domain.

| Organism/Cell Line | Assay Type | Metric | Value | Reference |

| Mycobacterium tuberculosis H37Rv | Broth Microdilution | MIC | 5 µM | [1] |

| Human A549 cells | Cytotoxicity Assay | IC50 | 91.55 µM | [1] |

| Mycobacterium avium in U937 cells | Intracellular Activity | MIC | 0.5 µg/mL | [1] |

| Mycobacterium avium in U937 cells | Intracellular Activity | 100% Inhibition | ≥ 1 µg/mL | [1] |

Abbreviations:

-

MIC: Minimum Inhibitory Concentration

-

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

While specific, detailed step-by-step protocols for BM-212 are proprietary to the conducting research labs, the methodologies employed for determining the above quantitative data generally follow established standards in microbiology and cell biology.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of BM-212 against M. tuberculosis H37Rv is typically determined using a broth microdilution method.

Experimental Workflow:

Cytotoxicity Assay (IC50)

The cytotoxicity of BM-212 against a human cell line, such as A549, is assessed to determine its selectivity.

Experimental Workflow:

Conclusion

BM-212 represents a promising antimycobacterial agent with a well-defined molecular target, MmpL3. Its potent activity against M. tuberculosis and other mycobacteria, coupled with a clear mechanism of action, makes it a valuable tool for tuberculosis research and a potential lead compound for the development of novel anti-tubercular therapeutics. The data presented in this guide underscore the importance of continued investigation into MmpL3 inhibitors as a strategy to combat the global threat of tuberculosis. Further research will be crucial to fully elucidate the therapeutic potential and safety profile of BM-212 and its analogs.

References

A Technical Guide to Investigating the Microbial Degradation of BM-212 in Soil Environments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for investigating the environmental fate of the novel antimycobacterial agent, BM-212, with a specific focus on its degradation by soil microorganisms. Given the absence of published data on the soil-based degradation of BM-212, this document outlines a series of recommended experimental protocols and hypothetical metabolic pathways to guide future research in this critical area. The methodologies described herein are based on established principles of environmental microbiology and the known chemical properties of BM-212 and related compounds.

Introduction to BM-212

BM-212 is a potent inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3), exhibiting significant bactericidal activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria.[1][2][3] Its chemical structure, 1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine, is characterized by the presence of two chlorinated aromatic rings, a substituted pyrrole ring, and a methylpiperazine moiety.[4] Understanding the environmental persistence and potential for microbial degradation of this compound is essential for a comprehensive assessment of its lifecycle and potential ecological impact.

Table 1: Chemical Properties of BM-212

| Property | Value | Source |

| Molecular Formula | C23H25Cl2N3 | [4] |

| IUPAC Name | 1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine | [4] |

| CAS Number | 146204-42-4 | [4] |

| Molecular Weight | 414.4 g/mol | [4] |

| Known Biological Target | Mycobacterial membrane protein Large 3 (MmpL3) | [1][2][3] |

Hypothetical Microbial Degradation Pathway of BM-212

Based on the chemical structure of BM-212 and known microbial degradation pathways for aromatic and heterocyclic compounds, a hypothetical metabolic pathway is proposed. This pathway serves as a foundational hypothesis for designing experiments and identifying potential metabolic intermediates. The initial steps likely involve the cleavage of the piperazine ring and the hydroxylation of the aromatic rings, common initial steps in the microbial catabolism of complex organic molecules.

Experimental Protocols

A systematic investigation into the microbial degradation of BM-212 in soil can be approached through a series of well-defined experiments.

Soil Sample Collection and Preparation

-

Sample Collection: Collect soil samples from diverse environments, including agricultural land, pristine forest soil, and sites with a history of industrial contamination, to ensure a wide range of microbial diversity.

-